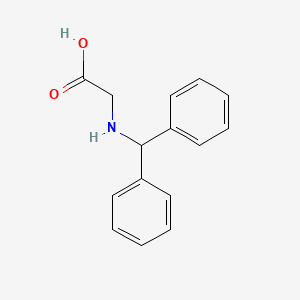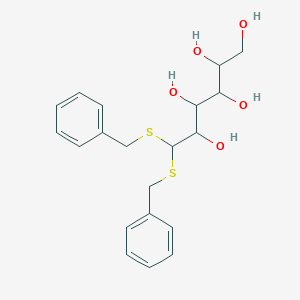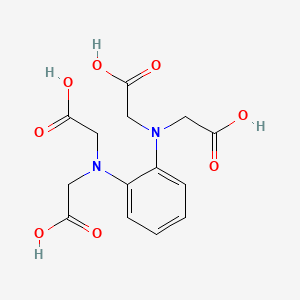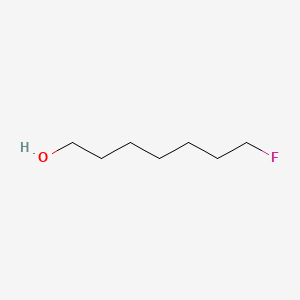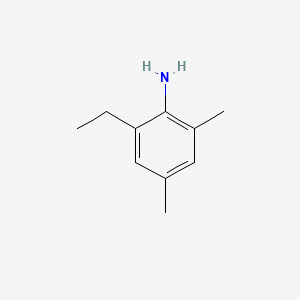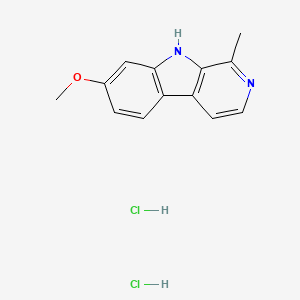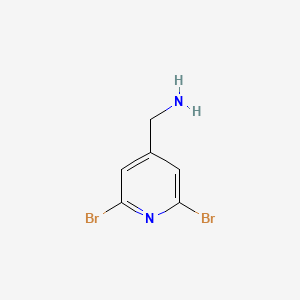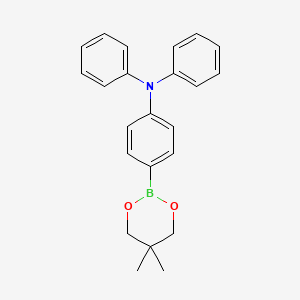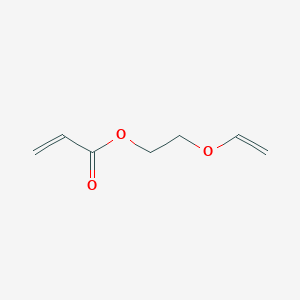
2-(Vinyloxy)ethyl acrylate
Overview
Description
2-(Vinyloxy)ethyl acrylate is a hybrid monomer that combines both acryloyl and vinyl ether groups within a single molecule. This unique structure allows it to participate in both free radical and cationic polymerization processes. The compound is a colorless liquid with low viscosity and low odor, making it suitable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Vinyloxy)ethyl acrylate can be synthesized through the reaction of ethylene glycol vinyl ether with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(Vinyloxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: Both free radical and cationic polymerization due to the presence of acryloyl and vinyl ether groups.
Addition Reactions: The vinyl ether group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Free Radical Polymerization: Initiated by radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat.
Cationic Polymerization: Initiated by cationic initiators such as boron trifluoride etherate.
Major Products:
Scientific Research Applications
2-(Vinyloxy)ethyl acrylate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 2-(Vinyloxy)ethyl acrylate involves its dual functionality:
Free Radical Polymerization: The acryloyl group undergoes radical polymerization, forming long polymer chains.
Cationic Polymerization: The vinyl ether group undergoes cationic polymerization, contributing to the formation of cross-linked networks.
Comparison with Similar Compounds
2-(2-Vinyloxyethoxy)ethyl methacrylate: Similar structure but with a methacryloyl group instead of an acryloyl group.
Vinylpyridines: Polar vinyl monomers that undergo similar polymerization reactions.
Methacrylates: Commonly used in polymer synthesis with similar reactivity.
Uniqueness: 2-(Vinyloxy)ethyl acrylate’s unique combination of acryloyl and vinyl ether groups allows it to participate in both free radical and cationic polymerization, providing versatility in its applications and making it a valuable compound in various fields .
Properties
IUPAC Name |
2-ethenoxyethyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-7(8)10-6-5-9-4-2/h3-4H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTXFNJPFOORGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436210 | |
| Record name | 2-Propenoic acid, 2-(ethenyloxy)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41440-38-4 | |
| Record name | 2-Propenoic acid, 2-(ethenyloxy)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


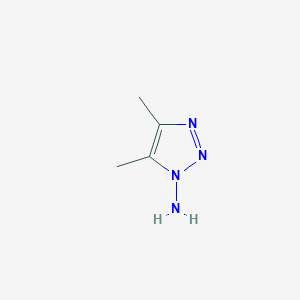
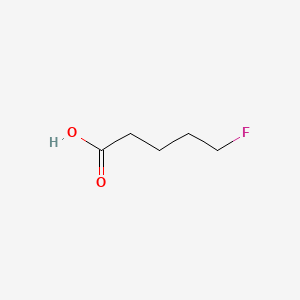
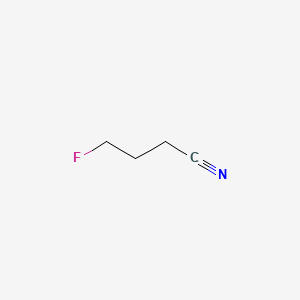
silane](/img/structure/B3052367.png)

